Product packaging for Boc-D-Tyr(Bzl)-Oh(Cat. No.:CAS No. 63769-58-4)

Boc-D-Tyr(Bzl)-Oh

Cat. No.: B558125
CAS No.: 63769-58-4
M. Wt: 371.4 g/mol
InChI Key: YDSJUQJHDFBDSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Protected Amino Acid Derivatives and Their Significance

Protected amino acid derivatives are indispensable tools in modern organic synthesis, especially for the construction of peptides and peptidomimetics. These derivatives are designed to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring regioselective bond formation during multistep synthetic processes organic-chemistry.orgresearchgate.netorganic-chemistry.orgslideshare.net. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the alpha-amino function due to its stability under basic conditions and its facile removal under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) organic-chemistry.orgtotal-synthesis.comwikipedia.orgrsc.orgspectrumchemical.com. This acid lability makes the Boc group orthogonal to base-labile protecting groups, allowing for selective deprotection strategies crucial in complex syntheses organic-chemistry.orgorganic-chemistry.orgtotal-synthesis.comwikipedia.orgrsc.orgwikipedia.org.

For tyrosine, the phenolic hydroxyl group is also highly reactive and can participate in undesired side reactions, such as alkylation or acylation, during peptide synthesis researchgate.net. The benzyl (B1604629) (Bzl) ether is a common and effective protecting group for this hydroxyl moiety, particularly in conjunction with Boc chemistry. The Boc/Bzl strategy is a well-established approach in peptide synthesis, where the Boc group protects the N-terminus and the Bzl group protects the tyrosine side chain researchgate.netwikipedia.orgpeptide.com. Boc-D-Tyr(Bzl)-OH exemplifies this strategy, providing a stable and selectively reactive building block for incorporating D-tyrosine residues into peptide chains.

Role as a Fundamental Building Block in Peptide Synthesis and Medicinal Chemistry

This compound serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis chemimpex.compeptide.comchemicalbook.comsigmaaldrich.comiris-biotech.degoogle.com. In SPPS, it is routinely used in the Boc/Bzl strategy, where the growing peptide chain is anchored to a solid support peptide.comsigmaaldrich.comsigmaaldrich.com. The presence of the Boc and Bzl protecting groups ensures that only the desired peptide bonds are formed, minimizing epimerization and side reactions researchgate.netpeptide.com. The use of the D-enantiomer, as found in this compound, is particularly strategic in medicinal chemistry and drug development. Incorporating D-amino acids into peptides can enhance their metabolic stability by conferring resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic efficacy nih.gov.

In medicinal chemistry, this compound is employed as an intermediate for the synthesis of a wide range of compounds, including novel therapeutic agents and peptide-based drugs chemimpex.comchemicalbook.com. Tyrosine derivatives, in general, are vital for modifying biological activity, enhancing binding affinity to target receptors, and optimizing pharmacological properties . The precise chemical structure of this compound allows researchers to introduce a protected, non-natural tyrosine residue with controlled stereochemistry into peptide sequences, which is crucial for designing molecules with specific biological activities.

Overview of its Strategic Importance in Designing Bioactive Molecules

The strategic importance of this compound lies in its ability to enable the precise construction of complex bioactive molecules. By providing a protected D-tyrosine unit, it allows chemists to introduce structural modifications that can significantly influence a molecule's biological activity, stability, and interaction with biological targets chemimpex.comcymitquimica.com. This is particularly relevant in the design of peptide mimetics, which are synthetic compounds that mimic the biological activity of natural peptides but often possess improved pharmacological properties cymitquimica.comnih.govsigmaaldrich.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B558125 Boc-D-Tyr(Bzl)-Oh CAS No. 63769-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPTOJKOFMTA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc D Tyr Bzl Oh Integration

Strategies for Amino and Side Chain Protection in Tyrosine Derivatives

The success of peptide synthesis hinges on a robust protecting group strategy that ensures the selective formation of peptide bonds while preventing unwanted side reactions. peptide.com In the context of Boc-D-Tyr(Bzl)-OH, the Boc and Benzyl (B1604629) groups serve distinct and crucial functions.

Functionality of the Boc Protecting Group in N-alpha Amine Control

The tert-butyloxycarbonyl (Boc) group is a cornerstone of the Boc/Bzl strategy in peptide synthesis, primarily used for the temporary protection of the α-amino group of amino acids. peptide.comiris-biotech.de Introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group effectively masks the nucleophilicity of the N-alpha amine, preventing it from participating in unwanted reactions during the coupling of the subsequent amino acid in the peptide chain. organic-chemistry.orgnottingham.ac.uk

A key feature of the Boc group is its acid lability. iris-biotech.de It is stable under a variety of conditions, including exposure to bases and nucleophiles, but can be readily cleaved by treatment with moderately strong acids, most commonly trifluoroacetic acid (TFA). nottingham.ac.ukpeptide.com In Boc-SPPS, a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically used for the repetitive deprotection of the N-terminal Boc group in each cycle of peptide elongation. peptide.com This selective removal regenerates the free amine, which can then participate in the next coupling reaction. peptide.com The byproducts of Boc deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification. This acid-labile nature provides a practical, albeit not perfectly orthogonal, system in conjunction with more acid-stable side-chain protecting groups like benzyl ethers. peptide.compeptide.com

Role of the Benzyl Protecting Group on the Tyrosine Phenolic Hydroxyl

The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions such as acylation during peptide coupling if left unprotected. sigmaaldrich.comut.ee The benzyl (Bzl) group is a common choice for protecting this side chain, forming a stable benzyl ether. bachem.comrsc.org This protection prevents the phenolic oxygen from acting as a nucleophile during the activation and coupling steps of peptide synthesis. sigmaaldrich.comthieme-connect.de

In the context of Boc-SPPS, the Bzl group offers sufficient stability to withstand the repeated treatments with 50% TFA required for Nα-Boc group removal, particularly in the synthesis of moderately sized peptides. peptide.comsigmaaldrich.com However, it is not completely stable to these conditions, and some partial removal can occur. sigmaaldrich.comut.ee One potential side reaction is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine, forming 3-benzyltyrosine. ut.eechemimpex.com The final cleavage of the Bzl group from the tyrosine side chain is typically accomplished at the end of the synthesis using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), often in the presence of scavengers to trap the released benzyl cations. iris-biotech.desigmaaldrich.com

Comparative Analysis with Alternative Tyrosine Side Chain Protecting Groups in Peptide Synthesis (e.g., tert-Butyl, 2,6-Dichlorobenzyl)

The tert-Butyl (tBu) group is another common protecting group for the tyrosine hydroxyl function. It is significantly more acid-labile than the benzyl group and is the standard choice for the Fmoc/tBu strategy. peptide.comsigmaaldrich.com In this orthogonal approach, the base-labile Fmoc group is used for Nα-protection, while the acid-labile tBu group protects the side chain. The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleaved during the final step with strong acid (e.g., 95% TFA), which also cleaves the peptide from the resin. peptide.com

The 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) group was developed to overcome the limited acid stability of the standard benzyl group in Boc-SPPS. The electron-withdrawing chlorine atoms significantly increase the stability of the benzyl ether towards acid. It has been reported that the 2,6-dichlorobenzyl ether is approximately 5,000 times more stable to treatment with 50% TFA in CH₂Cl₂ than the unsubstituted benzyl ether. This enhanced stability makes Boc-Tyr(2,6-Cl₂Bzl)-OH a superior choice for the synthesis of long peptides via the Boc/Bzl strategy, as it minimizes the premature deprotection of the side chain during the numerous Nα-Boc removal cycles. iris-biotech.desigmaaldrich.com Like the Bzl group, the 2,6-Cl₂Bzl group is typically removed at the end of the synthesis with strong acids like HF. sigmaaldrich.com

Protecting Group Typical Strategy Stability to Nα-Deprotection Conditions Final Cleavage Conditions Key Advantages
Benzyl (Bzl) Boc/Bzl Moderately stable to 50% TFA (some loss/migration can occur). sigmaaldrich.comut.ee Strong acids (e.g., HF). sigmaaldrich.com Widely used, suitable for shorter peptides.
tert-Butyl (tBu) Fmoc/tBu Stable to base (e.g., 20% piperidine). peptide.com Strong acids (e.g., 95% TFA). peptide.com Orthogonal to Fmoc group, clean cleavage.
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Boc/Bzl Highly stable to 50% TFA. sigmaaldrich.com Strong acids (e.g., HF). sigmaaldrich.com ~5000x more stable than Bzl to TFA, ideal for long peptides in Boc-SPPS.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is a standard building block for incorporation into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). du.ac.ingoogle.com The solid-phase approach, pioneered by Merrifield, simplifies the purification process by immobilizing the growing peptide chain on a solid support while soluble reagents and byproducts are washed away. lookchem.com

Integration of this compound into SPPS Protocols

The integration of this compound into a peptide sequence via Boc-SPPS follows a well-established cyclical protocol. peptide.comlookchem.com The process begins with the C-terminal amino acid anchored to a suitable resin, such as a PAM or MBHA resin. The synthesis cycle for each subsequent amino acid, including this compound, consists of the following core steps:

Nα-Boc Deprotection: The resin-bound peptide is treated with a solution of 50% TFA in DCM to remove the temporary Boc protecting group from the terminal amino acid, exposing a free amine.

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in a solvent like DCM or DMF. This step is crucial for the subsequent coupling reaction to proceed. peptide.com In situ neutralization protocols, where neutralization and coupling occur in the same step, have also been developed. peptide.com

Coupling: The incoming amino acid, this compound, is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide. This forms a new peptide bond. chemimpex.com

Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts, preparing the peptide-resin for the next cycle. lookchem.com

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups (including the benzyl group from the tyrosine residue) using a strong acid cocktail, such as HF with scavengers like cresol. chemimpex.com

Optimization of Coupling Reagents and Reaction Conditions in SPPS

Coupling Reagents: A variety of coupling reagents are available for Boc-SPPS, each with its own mechanism and efficacy. They work by activating the carboxylic acid of the incoming Boc-amino acid to facilitate nucleophilic attack by the resin-bound amine. oup.com

Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are effective, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). thieme-connect.deresearchgate.net HOBt reacts with the activated amino acid to form an active ester, which improves coupling efficiency and minimizes side reactions like racemization. researchgate.net

Onium Salts (Uronium/Phosphonium): These are generally considered more efficient and faster than carbodiimides, particularly for difficult couplings. oup.com Common examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

HATU and HBTU are frequently used in modern automated synthesizers. oup.comresearchgate.net Comparative studies have shown that for in situ neutralization Boc-SPPS on polystyrene resins, the efficiency often follows the order HCTU ≥ HBTU > COMU. peptide2.com

Optimization of Reaction Conditions: Beyond the choice of reagent, several other parameters can be fine-tuned to maximize the efficiency of coupling this compound.

Parameter Standard Condition Optimization Strategy Rationale
Reagent Excess 2-4 equivalents of Boc-amino acid and coupling reagents. chemimpex.com Increase excess to 5-fold or more for difficult couplings. Drives the reaction to completion by Le Chatelier's principle.
Reaction Time 30-60 minutes. Extend time for sterically hindered residues; perform double couplings (repeating the coupling step). Ensures complete acylation of the amine.
Temperature Room temperature. Increase temperature (e.g., to 60°C), often with microwave assistance. Increases reaction rate, but may also increase the risk of side reactions like racemization.
Solvent DMF or NMP. Use "magic" solvent mixtures (e.g., DMSO/toluene) or chaotropic agents. Disrupts secondary structures (aggregation) of the growing peptide chain that can hinder coupling.
Additives HOBt, HOAt. HOAt is generally more effective than HOBt in accelerating coupling and reducing racemization. researchgate.net Forms a more reactive activated ester and suppresses side reactions.

By carefully selecting the protection strategy and optimizing the SPPS protocol, this compound can be efficiently incorporated into synthetic peptides, enabling the creation of novel molecules for a wide range of research applications.

Deprotection Strategies for Boc and Benzyl Groups during Peptide Cleavage (e.g., Trifluoroacetic Acid, Hydrogenolysis)

Trifluoroacetic Acid (TFA) for Boc Deprotection:

The Boc group, which protects the α-amino group, is labile to acid. jk-sci.com Trifluoroacetic acid (TFA) is the most common reagent for its removal. jk-sci.com The reaction is typically performed in a solvent like dichloromethane (DCM) and proceeds rapidly at room temperature. jk-sci.comfishersci.co.uk However, the benzyl ether protecting the tyrosine side chain is partially susceptible to cleavage by TFA. peptide.combzchemicals.com This partial lability makes Boc-Tyr(Bzl)-OH suitable for the synthesis of moderately sized peptides, but for longer sequences where repeated TFA exposure is necessary, alternative protecting groups with greater acid stability may be required. peptide.combzchemicals.com To mitigate premature deprotection of the benzyl group, a mixture of TFA and acetic acid (e.g., a 7:3 ratio) can be employed to suppress the loss of the O-benzyl protection. nih.gov

Hydrogenolysis for Benzyl Group Removal:

The benzyl group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis. acsgcipr.org This method involves the use of a palladium catalyst, such as 10% palladium on carbon (Pd/C) or palladium black, in the presence of a hydrogen source. researchgate.netrsc.org While hydrogen gas is a traditional source, transfer hydrogenation using donors like 1,4-cyclohexadiene (B1204751) or formic acid offers a convenient and effective alternative at room temperature. acsgcipr.orgresearchgate.net Hydrogenolysis is highly efficient for cleaving the benzyl ether from the tyrosine residue and is a preferred method in solution-phase synthesis as it completely avoids the risk of ring alkylation. acsgcipr.orgthieme-connect.de It's important to note that tert-butyl-derived protecting groups, like Boc, are stable under these conditions. researchgate.net

Strong Acid Cleavage:

In the final step of Boc-based solid-phase peptide synthesis (SPPS), a strong acid is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. researchgate.net Anhydrous hydrogen fluoride (HF) has been a widely used reagent for this purpose. researchgate.net The "low-high" HF procedure is a refined method that helps to minimize side reactions. The "low HF" step, a mixture of HF, dimethyl sulfide (B99878) (DMS), and a scavenger like p-cresol, utilizes an SN2 mechanism to remove most side-chain protecting groups, including the benzyl group from tyrosine, while minimizing the formation of damaging carbocations. researchgate.net This is followed by a "high HF" step to cleave the peptide from the resin and remove more resistant protecting groups. researchgate.net Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used. acs.org

Protecting Group Deprotection Reagent Conditions Notes
Boc (α-amino)Trifluoroacetic Acid (TFA)Typically in Dichloromethane (DCM) at room temperature. jk-sci.comfishersci.co.ukThe benzyl group on the tyrosine side chain can be partially cleaved by TFA. peptide.combzchemicals.com
Benzyl (Tyrosine side chain)Catalytic Hydrogenolysis (e.g., Pd/C)Hydrogen gas or transfer hydrogenation with donors like 1,4-cyclohexadiene. acsgcipr.orgresearchgate.netrsc.orgPreferred method in solution-phase synthesis to prevent side reactions. thieme-connect.de
Benzyl (Tyrosine side chain)Anhydrous Hydrogen Fluoride (HF)Often used in the final cleavage step of Boc-SPPS. researchgate.netThe "low-high" HF procedure is recommended to minimize side reactions. researchgate.net
Benzyl (Tyrosine side chain)Trifluoromethanesulfonic acid (TFMSA)An alternative to HF for final cleavage. acs.org

Mitigation of Racemization and Side Reactions during Protecting Group Removal

The removal of protecting groups is a critical step where the integrity of the peptide can be compromised through racemization and other side reactions. Careful selection of reagents and conditions is paramount to ensure the synthesis of a pure, desired product.

Racemization:

Racemization, the conversion of a chiral amino acid to a mixture of D- and L-isomers, can occur during peptide synthesis, particularly during the activation of the carboxyl group for coupling. wiley-vch.dethieme-connect.de The use of Nα-acyl protecting groups can lead to the formation of oxazol-5(4H)-ones, which are chirally unstable intermediates. thieme-connect.de While the Boc group itself is not directly implicated in racemization during its removal, the subsequent coupling steps require careful control. The choice of coupling reagents and additives, such as 1-hydroxybenzotriazole (HOBt), can significantly suppress racemization. nih.gov

Side Reactions during Deprotection:

The primary side reaction concerning this compound during deprotection is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain. nih.gov This can occur during the repeated TFA treatments for Boc group removal, leading to the formation of 3-benzyltyrosine residues. nih.gov This side reaction can be suppressed by using a mixture of TFA and acetic acid. nih.gov

During the final strong acid cleavage (e.g., with HF), the generated carbocations from the cleavage of protecting groups and the resin linker can cause unwanted alkylation of nucleophilic residues like tyrosine and tryptophan. researchgate.net The use of scavengers is essential to trap these reactive species. Anisole is a common scavenger used in HF cleavage to prevent the alkylation of sensitive residues. researchgate.net The "low HF" procedure, which proceeds via an SN2 mechanism, is specifically designed to prevent the formation of these damaging carbocations. researchgate.net

Another strategy to minimize side reactions is the use of a thioanisole-trifluoroacetic acid (TFA) system, which has been shown to quantitatively deprotect O-benzyltyrosine without O-to-C rearrangements. jst.go.jp The addition of pentamethylbenzene (B147382) to TFA has also been reported to effectively promote the deprotection of Tyr(Bzl) while suppressing side reactions. scispace.com

Side Reaction Cause Mitigation Strategy
O- to C-Migration of Benzyl GroupAcid-catalyzed rearrangement during TFA deprotection. nih.govUse of a TFA/acetic acid mixture. nih.gov
Alkylation of TyrosineCarbocations generated during strong acid cleavage (e.g., HF). researchgate.netAddition of scavengers like anisole. researchgate.net
Alkylation of TyrosineCarbocations generated during strong acid cleavage (e.g., HF). researchgate.netEmploying the "low-high" HF cleavage procedure. researchgate.net
O- to C-RearrangementsAcid-catalyzed rearrangement during deprotection. jst.go.jpUse of a thioanisole-TFA deprotection system. jst.go.jp

Solution-Phase Peptide Synthesis and Fragment Condensation

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains a powerful tool, particularly for large-scale production and the synthesis of complex peptides. This compound is a key building block in these solution-based approaches.

Application of this compound in Solution-Phase Methodologies for Peptide Assembly

In solution-phase peptide synthesis, protected amino acids or peptide fragments are coupled in a stepwise manner in a suitable solvent. thieme-connect.de this compound is well-suited for this methodology. The Boc group provides temporary protection for the N-terminus, which can be selectively removed with acid without affecting the benzyl ether protecting the tyrosine side chain. The benzyl group, in turn, is stable to the conditions used for peptide coupling and Boc deprotection, and can be removed at a later stage, typically by catalytic hydrogenolysis. thieme-connect.de This orthogonality is a fundamental principle of successful peptide synthesis. peptide.com

An example of its application is in the synthesis of β-casomorphin analogues, where fragment condensation of a dipeptide containing Boc-Tyr(tBu) was coupled with a tripeptide fragment containing Tyr(Bzl). nih.gov

Strategic Use in Segment Condensation for Complex Peptide Structures

For the synthesis of large and complex peptides, a convergent strategy involving the condensation of protected peptide fragments is often more efficient than a linear, stepwise approach. researchgate.net this compound can be incorporated into these fragments. For instance, a protected peptide fragment containing Tyr(Bzl) can be synthesized and then coupled with another fragment to build a larger peptide chain. researchgate.net This approach was utilized in the synthesis of analogs of an HIV proteinase substrate, where a protected pentapeptide containing Tyr(BrZ) (a more acid-stable variant of the benzyl group) was synthesized on a resin, cleaved, and then used in a subsequent fragment condensation step. researchgate.net The use of protected fragments can improve the solubility of intermediates and simplify the purification of the final product. thieme-connect.de

Combinatorial Synthetic Approaches Utilizing this compound

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. This compound is a valuable component in the construction of diverse peptide libraries.

Development of Peptide Libraries with Structural Diversity

Peptide libraries are collections of a large number of different peptides that can be screened for biological activity. justia.com The inclusion of non-canonical amino acids like D-tyrosine introduces structural diversity that is not accessible with the 20 proteinogenic amino acids. The use of this compound allows for the site-specific incorporation of a D-tyrosine residue with a protected side chain.

In one approach, photogenerated acids (PGA) are used for the light-controlled deprotection of Boc-protected amino acids, including Boc-Tyr(Bzl)-OH, on a solid support to synthesize high-density peptide microarrays. umich.edu This technology allows for the parallel synthesis of thousands of different peptides on a single chip, which can then be screened for interactions with target proteins. umich.edu The development of novel protecting groups, such as the 3,4,5-tris(octadecyloxy)benzyl group, in conjunction with solution-phase synthesis, also provides a route for constructing combinatorial peptide libraries. researchgate.net

Strategies for C-Terminal and Internal Peptide Modifications

The integration of this compound into peptides is fundamental for creating structures with specific biological activities. Beyond standard linear peptide synthesis, advanced methodologies are employed to introduce modifications at the C-terminus or at internal positions within the peptide sequence. These modifications are crucial for enhancing stability, modulating receptor affinity, or introducing labels and probes. The strategies often involve either solution-phase chemistry on protected peptide fragments or the use of orthogonal protecting groups on a solid support.

C-Terminal Modifications

Modifying the C-terminus of a peptide containing this compound typically involves post-synthesis modification in the solution phase or the use of specialized linkers in solid-phase synthesis.

One common strategy is the synthesis of a fully protected peptide fragment using Boc/Bzl solid-phase peptide synthesis (SPPS), followed by cleavage from the resin while keeping side-chain protecting groups, such as the benzyl ether on tyrosine, intact. mdpi.com This protected fragment is then subjected to C-terminal modification in solution. For instance, kyotorphin (B1673678) analogs have been synthesized by coupling this compound with an arginine amide in the solution phase, mediated by coupling agents like BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). ulisboa.pt

A more recent and highly efficient method for C-terminal amidation involves a DMAP-catalyzed reaction between N-protected amino acids and isocyanates. acs.org This reaction proceeds via a decarboxylative pathway, releasing carbon dioxide as the sole byproduct and allowing for the formation of a wide variety of C-terminal amides under mild conditions. acs.org This method is compatible with standard N-terminal protecting groups like Boc and Fmoc. acs.org Research has demonstrated the synthesis of an O-Benzyl-N-α-(tert-butoxycarbonyl)-L-tyrosinamide derivative from Boc-L-Tyr(Bzl)-OH, a process directly applicable to the D-isomer. acs.org

Table 1: Decarboxylative C-Terminal Amidation of Boc-Tyr(Bzl)-OH acs.org
Starting MaterialReagentCatalystProductYield
Boc-L-Tyr(Bzl)-OH2,4-dimethoxyphenyl isocyanateDMAPO-Benzyl-N-α-(tert-butoxycarbonyl)-N-(2,4-dimethoxyphenyl)-L-tyrosinamideNot specified for this specific derivative, but general method provides good to excellent yields.

Internal Peptide Modifications

Internal modifications within a peptide chain containing this compound require the use of orthogonal protecting groups. In a standard Boc/Bzl synthesis strategy, both the N-terminal Boc group and the side-chain Bzl group are acid-labile, albeit with different kinetics. nih.gov To selectively modify a specific internal site, a protecting group that is stable to the acidic conditions of Boc deprotection (e.g., trifluoroacetic acid) must be used.

A well-established strategy involves incorporating an amino acid with a protecting group that can be removed under unique conditions. For example, within a Boc-strategy synthesis, a lysine (B10760008) residue can be introduced as Boc-Lys(Fmoc)-OH. researchgate.net The Fmoc group is stable to the TFA used for Boc removal but can be selectively cleaved with a base like piperidine. researchgate.net This exposes the internal lysine's primary amine for modification (e.g., acetylation, biotinylation) while the peptide remains on the solid support. researchgate.net While this example uses lysine, the principle applies to creating a point of modification within a sequence that also contains this compound.

Another approach for internal modification involves the side chain of the tyrosine residue itself. Following the completion of peptide chain elongation and selective deprotection, the hydroxyl group of a tyrosine residue can participate in intramolecular reactions. This is particularly relevant in the synthesis of cyclodepsipeptides, where the tyrosine side-chain can form a phenyl ester bond with the C-terminal carboxylic acid group through a cyclative cleavage reaction. frontiersin.org This creates a cyclic structure, which is a significant internal modification.

Table 2: Summary of Modification Strategies
Modification TypeStrategyDescriptionExample Application
C-TerminalSolution-Phase AmidationA protected peptide is synthesized and cleaved from the resin, then reacted with an amine in solution.Synthesis of kyotorphin analogs. ulisboa.pt
C-TerminalDecarboxylative CondensationThe N-Boc amino acid is reacted directly with an isocyanate, catalyzed by DMAP, to form a C-terminal amide. acs.orgFormation of various C-capped peptides. acs.org
InternalOrthogonal Protecting GroupsAn amino acid with a selectively removable protecting group (e.g., Fmoc) is incorporated during Boc-SPPS to allow for site-specific modification on-resin. researchgate.netSite-specific labeling or acylation of an internal residue. researchgate.net
InternalSide-Chain to Tail CyclizationThe deprotected side-chain of an amino acid (e.g., the hydroxyl of Tyr) attacks the C-terminus to form a cyclic peptide. frontiersin.orgSynthesis of cyclodepsipeptides. frontiersin.org

Strategic Importance in Designing Bioactive Molecules

The inclusion of Boc-D-Tyr(Bzl)-OH in synthetic strategies offers distinct advantages for creating molecules with specific biological functions. The D-configuration of tyrosine can impart increased resistance to enzymatic degradation, a critical factor for enhancing the in vivo stability and bioavailability of peptide-based therapeutics. This modification is a common strategy in the development of peptidomimetics, which aim to retain or improve upon the biological activity of natural peptides while overcoming their inherent limitations nih.govsigmaaldrich.com.

Furthermore, the protected phenolic hydroxyl group allows for controlled chemical modifications. While the benzyl (B1604629) ether is generally stable to the acidic conditions used for Boc deprotection, it can be selectively cleaved under specific conditions, enabling further functionalization of the tyrosine side chain if required researchgate.netwikipedia.orgpeptide.com. This versatility makes this compound a valuable tool for medicinal chemists seeking to fine-tune the structure-activity relationships (SAR) of their target molecules, leading to the design of more potent, selective, and stable bioactive compounds. Research has shown that incorporating such modified amino acids can lead to peptides with improved binding affinities to target receptors, a key aspect in developing effective pharmaceuticals .

Investigations into the Biological and Pharmacological Activities of Peptides Containing Boc D Tyr Bzl Oh Derived Moieties

Structure-Activity Relationship (SAR) Studies of Tyrosine-Modified Peptides

SAR studies are crucial for elucidating how structural changes in peptides affect their biological functions. Modifications to the tyrosine residue, such as stereochemical inversion and side-chain protection, can profoundly impact peptide efficacy, selectivity, and stability.

Analysis of Binding Affinity and Selectivity in Biological Systems

The collective impact of D-tyrosine and O-benzyl modifications on peptide structure translates into measurable effects on binding affinity and receptor selectivity. Studies investigating peptides derived from tyrosine modifications have demonstrated that these alterations can lead to enhanced binding to specific receptor subtypes. For instance, in the development of multifunctional ligands targeting opioid and NK1 receptors, the incorporation of Dmt (2,6-dimethyl-L-tyrosine) at the N-terminus has been shown to improve binding affinity for mu-opioid receptors (MOR) and enhance selectivity for MOR over delta-opioid receptors (DOR) nih.gov. Similarly, the O-benzyl group on tyrosine has been implicated in favorable binding interactions within receptor sites, contributing to improved affinity and selectivity mdpi.comacs.org. Quantitative measures such as dissociation constants (Kd) and inhibition constants (Ki) are used to assess these effects. For example, a peptide analog H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl demonstrated high binding affinities for both delta and mu opioid receptors (Ki = 10 and 0.65 nM, respectively) acs.orgnih.gov.

Receptor-Specific Interactions and Pharmacological Modulation

Peptides incorporating D-Tyr(Bzl) moieties have been explored for their activity at specific receptor systems, notably opioid and neurokinin 1 receptors, due to their roles in pain modulation and other physiological processes.

Research on Opioid Receptor Agonist Activities

The opioid system, comprising mu (MOR), delta (DOR), and kappa (KOR) receptors, is a primary target for analgesia. Peptides containing D-Tyr(Bzl) derivatives have been investigated for their agonist activities at these receptors. Research on enkephalin analogs has shown that incorporating D-Tyr(Bzl) at specific positions can increase affinity for the MOR, thereby enhancing analgesic effects mdpi.com. These modifications have also been observed to shift selectivity towards MOR over DOR and KOR subtypes mdpi.com. For example, the peptide cCD-2, which includes a D-Orn-Tyr(Bzl)-Pro-Gly sequence, exhibited low affinity for μ-receptors but demonstrated the ability to sensitize μ-receptors, potentiating the analgesic effects of morphine in vivo nih.gov.

Studies on Neurokinin 1 Receptor Antagonist Activities

Neurokinin 1 (NK1) receptors are key components of the tachykinin system, involved in pain transmission, inflammation, and other physiological responses. Peptides modified with D-Tyr(Bzl) have been explored for their NK1 receptor antagonist properties. Studies have indicated that such modifications can improve binding affinity for the NK1 receptor and enhance antagonist potency nih.govacs.org. The O-benzyl group is thought to contribute to favorable interactions within the NK1 receptor binding site, potentially increasing selectivity over other tachykinin receptors like NK2 and NK3 nih.gov. For instance, compound 3 (H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl) showed good antagonist activity in guinea pig ileum assays with substance P stimulation (Ke = 26 nM) and good affinity for the human NK1 receptor (Ki = 14 nM) acs.orgnih.gov.

Compound List:

Boc-D-Tyr(Bzl)-OH

Investigation of P2X7 Receptor Antagonism

Research has explored the development of potent antagonists for the P2X7 receptor, a key component in inflammatory and immune responses. Studies have synthesized novel analogs based on L-tyrosine derivatives, systematically varying structural positions to optimize P2X7 receptor antagonism. Within these investigations, a tyrosyl O-benzyl ether moiety was found to confer relative potency in P2X7 receptor antagonism nih.gov. Specifically, compounds incorporating a Nα-Cbz (benzyloxycarbonyl) group at the N-terminus, an aryl sulfonate at the O-benzyl ether position of tyrosine, and various acyl groups at another position demonstrated significant antagonist activity. One such derivative, a Boc-protected compound, displayed an IC50 value of 40 nM as an antagonist of P2X7 receptor-mediated ion flux, indicating its potential in modulating P2X7 receptor signaling pathways nih.gov.

Exploration of Somatostatin (B550006) Receptor Agonist Properties

Peptides incorporating modified tyrosine residues, including O-benzyl protected tyrosine, have been investigated for their somatostatin receptor agonist properties. These studies aim to develop selective agonists for various somatostatin receptor subtypes, which are implicated in a range of physiological processes and diseases, including neuroendocrine tumors and metabolic disorders. Research has focused on synthesizing peptide analogs with specific structural modifications to enhance binding affinity and selectivity. For instance, studies involving cyclic pentapeptides derived from β-casomorphin demonstrated that incorporating a Tyr(Bzl) residue contributed to antiproliferative activity and somatostatin receptor agonism nih.gov. Furthermore, research into somatostatin receptor antagonists has explored various peptide structures, with modifications to tyrosine residues being a key area of investigation for achieving subtype selectivity nih.govresearchgate.net.

Studies on Neurotransmitter Activity and Related Neurological Disorders

The role of tyrosine derivatives, including those protected with Boc and O-benzyl groups, extends to research in neuroscience and neurological disorders. Boc-O-benzyl-D-tyrosine is utilized in studies aimed at understanding the function of tyrosine derivatives in brain activity and the pathogenesis of neurological conditions chemimpex.com. While direct links to specific neurotransmitter activities are broad, the compound's use in peptide synthesis for neuroscience research suggests its application in creating peptides that modulate neuronal signaling pathways or target specific receptors involved in neurological functions. For example, peptides containing Tyr(Bzl) have been synthesized as part of broader efforts to develop therapeutic agents for conditions affecting the central nervous system nih.govescholarship.org.

Enzymatic Studies and Enzyme Inhibition by Derived Compounds

Peptides and their derivatives, synthesized using building blocks like this compound, are actively studied for their interactions with enzymes, including their potential as enzyme inhibitors and their kinetic properties.

Enzyme Kinetics Investigations

The study of enzyme kinetics is crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors. While direct kinetic studies specifically on peptides containing the this compound moiety are not extensively detailed in the provided search results, the compound's use in peptide synthesis implies its incorporation into peptides that might be substrates or inhibitors of various enzymes. For example, this compound is a standard building block in solid-phase peptide synthesis (SPPS), a method widely used to generate peptides for biochemical assays, including enzyme kinetic studies peptide.comnih.gov. The chemical properties of this compound, such as its stability and the presence of protecting groups, are critical for ensuring the integrity of the peptide during synthesis and subsequent enzymatic assays peptide.com.

Design and Evaluation of Enzyme Inhibitors

This compound serves as a valuable precursor for synthesizing peptides designed as enzyme inhibitors. The ability to precisely incorporate this modified tyrosine residue allows for the fine-tuning of peptide structures to achieve specific interactions with enzyme active sites. For instance, research into inhibitors of proteases like cathepsin L has utilized tyrosine derivatives in peptide sequences to explore binding interactions and inhibitory potential mdpi.com. Similarly, the development of peptide-based enzyme inhibitors often involves screening libraries of peptides synthesized with various protected amino acids, including this compound, to identify lead compounds with desired inhibitory profiles.

Effects on Protein Tyrosine Phosphatases and Signal Transduction

Protein tyrosine phosphatases (PTPases) play a critical role in cellular signal transduction by dephosphorylating tyrosine residues in proteins. Peptides designed to modulate PTPase activity are of significant interest for therapeutic development, particularly in areas like cancer and inflammatory diseases. Research into PTPase inhibitors often involves synthesizing phosphopeptides or peptides that mimic phosphorylated tyrosine residues. While direct studies featuring this compound in PTPase inhibition are not explicitly detailed, the compound's role in peptide synthesis means it can be incorporated into peptides designed to interact with PTPase active sites or regulatory regions. The general importance of tyrosine phosphorylation in signal transduction pathways highlights the potential utility of peptides derived from modified tyrosines like this compound in this field thieme-connect.deacs.org.

Advanced Applications and Emerging Research Directions

Total Synthesis of Tyrosine-Derived Alkaloids

Protected D-tyrosine derivatives, including Boc-D-Tyr(Bzl)-OH, are instrumental in the total synthesis of numerous alkaloids. These compounds act as chiral synthons, providing the necessary stereochemistry and functional handles for constructing complex natural products researchgate.net. The O-benzyl group on the tyrosine side chain offers robust protection for the phenolic hydroxyl, enabling selective chemical transformations elsewhere in the molecule during multi-step synthetic sequences. The use of the D-enantiomer is particularly relevant for accessing alkaloids that naturally incorporate D-tyrosine or for creating analogs with modified pharmacological profiles or enhanced metabolic stability researchgate.net. For instance, N-Boc-O-benzyl-D-tyrosine has been utilized as a starting material in the synthesis of alkaloids such as naamidine A, a 2-aminoimidazole alkaloid, demonstrating its utility in constructing nitrogen-containing heterocyclic systems researchgate.net.

Table 5.1: Examples of Alkaloid Synthesis Utilizing Protected D-Tyrosine Derivatives

Alkaloid Class/ExampleRole of Protected D-TyrosineKey Protecting GroupsRelevant Research Focus
Naamidine AChiral building blockBoc, Benzyl (B1604629) (Bzl)Synthesis of 2-aminoimidazole alkaloids researchgate.net
Isoquinoline AlkaloidsChiral precursorBoc, Benzyl (Bzl)Stereoselective synthesis of complex natural products

Preparation of Multi-Phosphorylated Peptides Utilizing Tyrosine Derivatives

In the realm of peptide chemistry, this compound is a valuable component for the synthesis of phosphopeptides. The O-benzyl group serves as a standard protecting group for the phenolic hydroxyl of tyrosine during solid-phase peptide synthesis (SPPS) oup.comsigmaaldrich.comqyaobio.com. This protection is crucial for preventing unwanted side reactions and allowing for the controlled introduction of phosphate (B84403) groups onto the tyrosine residue. The ability to synthesize peptides with multiple phosphorylated tyrosine residues (multi-phosphorylation) is essential for studying complex signaling pathways and protein-protein interactions qyaobio.combiorxiv.orgformulationbio.com. The D-enantiomer can be incorporated to impart resistance to enzymatic degradation or to investigate specific conformational effects within phosphorylated peptide structures. Strategies often involve the use of protected phosphoamino acids as building blocks, where the benzyl ester protection on the phosphate group is compatible with standard Fmoc/tBu SPPS protocols, being cleaved during the final acidolytic deprotection step oup.comsigmaaldrich.comnih.gov.

Table 5.2: Strategies for Phosphopeptide Synthesis with Protected Tyrosine

Strategy TypeKey Protected Tyrosine Derivative ExampleProtecting Groups (Tyrosine Side Chain)Key Applications
Building Block ApproachFmoc-Tyr(PO(OBzl)OH)-OHO-Benzyl (phosphate), Fmoc (amine)Synthesis of single and multi-phosphorylated peptides oup.comsigmaaldrich.comqyaobio.com
Solution-Phase SynthesisBoc-Tyr(PO(OMe)₂)-OHO-Methyl (phosphate), Boc (amine)Preparation of phosphotyrosine-containing peptides thieme-connect.denih.gov
Late-Stage PhosphorylationN/AN/APost-synthetic phosphorylation of assembled peptides oup.comqyaobio.com

Integration into Advanced Analytical Methods for Tyrosine Derivative Quantification

This compound finds application in analytical chemistry, primarily as a reference standard or internal standard for the quantification of tyrosine derivatives. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for precise measurements in complex matrices chemimpex.comunit.nounit.nonih.govgcms.cz. In GC-MS analysis, derivatization is often necessary to enhance the volatility and thermal stability of amino acids and their derivatives. Methods may involve silylation or acylation reactions to modify polar functional groups, thereby improving chromatographic separation and detection sensitivity unit.nounit.nonih.gov. The presence of the O-benzyl group in this compound can influence its chromatographic behavior and ionization efficiency in mass spectrometry, making it a suitable standard for method development and validation in the quantification of related compounds.

Table 5.3: Analytical Techniques for Tyrosine Derivative Quantification

Analytical TechniqueDerivatization Strategy ExampleDetection MethodRole of this compound
GC-MSTMS (Trimethylsilyl) / TFA (Trifluoroacyl) derivatization nih.govMass SpectrometryReference standard for quantification and method validation
LC-MS/MSDirect injection or derivatization (e.g., for improved ionization)Tandem Mass Spec.Internal standard or reference for related compounds chemimpex.com

Potential Applications in Biomaterials and Tissue Engineering

The incorporation of D-amino acids, including protected D-tyrosine derivatives like this compound, into peptide-based biomaterials is an active area of research for tissue engineering applications. The use of D-amino acids can confer increased resistance to enzymatic degradation by proteases, thereby enhancing the stability and longevity of biomaterials such as hydrogels and scaffolds acs.orgresearchgate.netoup.commdpi.comacs.org. The phenolic hydroxyl group, even when protected, can be deprotected and further functionalized, for example, through photo-crosslinking reactions to form dityrosine (B1219331) linkages, which significantly improve the mechanical strength of peptide hydrogels acs.orgresearchgate.net. These enhanced materials hold promise for applications in regenerative medicine, including wound healing, bone regeneration, and skin rejuvenation, by providing supportive microenvironments for cell growth and tissue repair acs.orgresearchgate.netoup.commdpi.com.

Table 5.4: Biomaterial Applications Utilizing D-Tyrosine Derivatives

Biomaterial TypeKey Feature/ModificationPotential ApplicationBenefit of D-Tyrosine Derivative
Peptide HydrogelsPhoto-crosslinking via dityrosine formation acs.orgresearchgate.netTissue engineering scaffolds, drug deliveryEnhanced mechanical stability
Collagen Mimetic ScaffoldsIncorporation of tyrosine-rich sequences oup.comSkin rejuvenation, tissue regeneration oup.comIncreased protease resistance
Bioactive PeptidesFunctionalization with D-tyrosine for specific biological activities nih.govCosmetic applications (e.g., anti-melanogenic effects)Enhanced stability, novel bioactivity

Compound Name Table:

Common NameFull Chemical NameCAS Number
This compoundN-α-tert-Butyloxycarbonyl-O-benzyl-D-tyrosine63769-58-4
Boc-Tyr(Bzl)-OHN-α-tert-Butyloxycarbonyl-O-benzyl-L-tyrosine2130-96-3
Fmoc-Tyr(Bzl)-OHN-α-Fluorenylmethyloxycarbonyl-O-benzyl-L-tyrosineN/A
Boc-D-Tyr(tBu)-OHN-α-tert-Butyloxycarbonyl-O-tert-butyl-D-tyrosine507276-74-6
Fmoc-Tyr(PO(OBzl)OH)-OHN-α-Fluorenylmethyloxycarbonyl-O-(O-benzylphosphono)-L-tyrosineN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.